Cas no 2198163-75-4 (N-cyclobutyl-N-methylpyridine-4-carboxamide)
N-cyclobutyl-N-methylpyridine-4-carboxamide Chemical and Physical Properties
Names and Identifiers
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- F6546-1265
- N-cyclobutyl-N-methylpyridine-4-carboxamide
- AKOS032844759
- 2198163-75-4
-
- Inchi: 1S/C11H14N2O/c1-13(10-3-2-4-10)11(14)9-5-7-12-8-6-9/h5-8,10H,2-4H2,1H3
- InChI Key: WXPHBJDMBDSUEU-UHFFFAOYSA-N
- SMILES: O=C(C1C=CN=CC=1)N(C)C1CCC1
Computed Properties
- Exact Mass: 190.110613074g/mol
- Monoisotopic Mass: 190.110613074g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 14
- Rotatable Bond Count: 2
- Complexity: 207
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 1.2
- Topological Polar Surface Area: 33.2Ų
N-cyclobutyl-N-methylpyridine-4-carboxamide Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Life Chemicals | F6546-1265-2μmol |
N-cyclobutyl-N-methylpyridine-4-carboxamide |
2198163-75-4 | 2μmol |
$85.5 | 2023-09-08 | ||
| Life Chemicals | F6546-1265-5μmol |
N-cyclobutyl-N-methylpyridine-4-carboxamide |
2198163-75-4 | 5μmol |
$94.5 | 2023-09-08 | ||
| Life Chemicals | F6546-1265-10μmol |
N-cyclobutyl-N-methylpyridine-4-carboxamide |
2198163-75-4 | 10μmol |
$103.5 | 2023-09-08 | ||
| Life Chemicals | F6546-1265-20μmol |
N-cyclobutyl-N-methylpyridine-4-carboxamide |
2198163-75-4 | 20μmol |
$118.5 | 2023-09-08 | ||
| Life Chemicals | F6546-1265-1mg |
N-cyclobutyl-N-methylpyridine-4-carboxamide |
2198163-75-4 | 1mg |
$81.0 | 2023-09-08 | ||
| Life Chemicals | F6546-1265-2mg |
N-cyclobutyl-N-methylpyridine-4-carboxamide |
2198163-75-4 | 2mg |
$88.5 | 2023-09-08 | ||
| Life Chemicals | F6546-1265-3mg |
N-cyclobutyl-N-methylpyridine-4-carboxamide |
2198163-75-4 | 3mg |
$94.5 | 2023-09-08 | ||
| Life Chemicals | F6546-1265-4mg |
N-cyclobutyl-N-methylpyridine-4-carboxamide |
2198163-75-4 | 4mg |
$99.0 | 2023-09-08 | ||
| Life Chemicals | F6546-1265-5mg |
N-cyclobutyl-N-methylpyridine-4-carboxamide |
2198163-75-4 | 5mg |
$103.5 | 2023-09-08 | ||
| Life Chemicals | F6546-1265-10mg |
N-cyclobutyl-N-methylpyridine-4-carboxamide |
2198163-75-4 | 10mg |
$118.5 | 2023-09-08 |
N-cyclobutyl-N-methylpyridine-4-carboxamide Related Literature
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Yi Cao,Yujiao Xiahou,Lixiang Xing,Xiang Zhang,Hong Li,ChenShou Wu,Haibing Xia Nanoscale, 2020,12, 20456-20466
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Ross Harder,David C. Dunand,Ian McNulty Nanoscale, 2017,9, 5686-5693
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Jacob S. Jordan,Evan R. Williams Analyst, 2021,146, 2617-2625
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Min Kim,Jae-Joon Lee,Tengling Ye,Panagiotis E. Keivanidis,Kilwon Cho J. Mater. Chem. C, 2020,8, 1686-1696
Additional information on N-cyclobutyl-N-methylpyridine-4-carboxamide
Introduction to N-cyclobutyl-N-methylpyridine-4-carboxamide (CAS No. 2198163-75-4)
N-cyclobutyl-N-methylpyridine-4-carboxamide, a compound with the chemical formula C12H17N2O, is a specialized organic molecule that has garnered significant attention in the field of pharmaceutical research and development. This compound, identified by its CAS number 2198163-75-4, belongs to a class of pyridine derivatives that exhibit promising biological activities. The unique structural features of this molecule, particularly the presence of a cyclobutyl group and a methyl-substituted pyridine ring, contribute to its distinct chemical properties and potential applications in medicinal chemistry.
The N-cyclobutyl-N-methylpyridine-4-carboxamide structure is characterized by a carboxamide functional group attached to a pyridine core, which is further substituted with a cyclobutyl ring at the nitrogen position and a methyl group at the fourth carbon of the pyridine ring. This arrangement imparts specific steric and electronic properties that make it an attractive candidate for further investigation in drug discovery. The compound's solubility, stability, and interaction with biological targets are all influenced by these structural elements.
In recent years, there has been growing interest in exploring the pharmacological potential of pyridine derivatives due to their diverse biological activities. Pyridine-based compounds have been widely studied for their roles as intermediates in the synthesis of various therapeutic agents. Among these, N-cyclobutyl-N-methylpyridine-4-carboxamide has shown particular promise in preclinical studies as a modulator of enzyme activity and receptor binding. Its ability to interact with biological targets in a selective manner makes it a valuable scaffold for developing novel pharmaceuticals.
One of the most compelling aspects of N-cyclobutyl-N-methylpyridine-4-carboxamide is its potential application in the treatment of neurological disorders. Recent research has demonstrated that pyridine derivatives can influence neurotransmitter systems, making them candidates for drugs targeting conditions such as depression, anxiety, and neurodegenerative diseases. The cyclobutyl group in this compound may enhance its ability to cross the blood-brain barrier, improving its bioavailability and therapeutic efficacy.
The synthesis of N-cyclobutyl-N-methylpyridine-4-carboxamide involves multi-step organic reactions that require precise control over reaction conditions to ensure high yield and purity. Advanced synthetic methodologies, including catalytic hydrogenation and palladium-catalyzed cross-coupling reactions, have been employed to construct the complex framework of this molecule. The optimization of these synthetic routes is crucial for large-scale production and further exploration of its pharmacological properties.
Another area where N-cyclobutyl-N-methylpyridine-4-carboxamide shows promise is in the field of anticancer research. Pyridine derivatives have been identified as inhibitors of various kinases and other enzymes involved in cancer cell proliferation. Studies have indicated that this compound can disrupt signaling pathways critical for tumor growth, making it a potential lead compound for developing targeted cancer therapies. Further investigation into its mechanism of action could uncover new therapeutic strategies for combating cancer.
The chemical properties of N-cyclobutyl-N-methylpyridine-4-carboxamide also make it an interesting candidate for use as a ligand in coordination chemistry. The presence of nitrogen atoms capable of acting as coordination sites allows this molecule to bind with metal ions, forming complexes with potential applications in catalysis and material science. These metal complexes could exhibit unique properties that are not observed with the free ligand, opening up new avenues for research.
In conclusion, N-cyclobutyl-N-methylpyridine-4-carboxamide (CAS No. 2198163-75-4) is a versatile compound with significant potential in pharmaceutical research. Its unique structural features and demonstrated biological activities make it an attractive candidate for further development into therapeutic agents. As research continues to uncover new applications for this molecule, it is likely to play an increasingly important role in drug discovery and development efforts worldwide.
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